molecular formula C22H30N4O5S2 B4897901 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)

1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)

Cat. No. B4897901
M. Wt: 494.6 g/mol
InChI Key: XHQSFGCVVONZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine), commonly known as OBSPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OBSPM is a sulfonamide-based compound that has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

OBSPM has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. OBSPM has also been found to possess anticancer properties, with studies showing its ability to induce apoptosis in cancer cells. Additionally, OBSPM has been shown to exhibit antimicrobial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of OBSPM is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and the induction of apoptosis in cancer cells. OBSPM has also been shown to interact with DNA, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
OBSPM has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. OBSPM has also been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper nerve function. Additionally, OBSPM has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

OBSPM has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biochemical and physiological effects. However, there are also limitations to its use. OBSPM is a sulfonamide-based compound, which may limit its solubility in certain solvents. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of OBSPM. One area of research could focus on its potential applications in the treatment of various diseases, including cancer and bacterial infections. Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential as a therapeutic agent. Finally, research could be conducted to develop more efficient synthesis methods for OBSPM, which may increase its availability for scientific research.

Synthesis Methods

OBSPM can be synthesized through a multistep process involving the reaction of piperazine with 4-nitrobenzenesulfonyl chloride, followed by reduction with hydrogen gas and subsequent reaction with 4-methylpiperazine. The final product is obtained through the reaction of the intermediate with 4,4'-oxybis(benzenesulfonyl chloride) in the presence of triethylamine.

properties

IUPAC Name

1-methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5S2/c1-23-11-15-25(16-12-23)32(27,28)21-7-3-19(4-8-21)31-20-5-9-22(10-6-20)33(29,30)26-17-13-24(2)14-18-26/h3-10H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQSFGCVVONZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine

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